N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanamine
Overview
Description
N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanamine is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a cyclopropane ring and a difluoromethoxy group attached to a phenyl ring. This compound has a molecular formula of C11H13F2NO and a molecular weight of 213.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through various methods, including the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through nucleophilic substitution reactions using appropriate difluoromethylating agents.
Attachment of the Phenyl Ring: The phenyl ring can be attached through a Friedel-Crafts alkylation reaction, where the cyclopropane ring is alkylated with a phenyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethoxy)phenyl isocyanate
- N-(4-(Difluoromethoxy)phenyl)acetamide
- 2-(Difluoromethoxy)phenyl isothiocyanate
Uniqueness
N-{[4-(Difluoromethoxy)phenyl]methyl}cyclopropanamine is unique due to its combination of a cyclopropane ring and a difluoromethoxy group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for various applications .
Properties
IUPAC Name |
N-[[4-(difluoromethoxy)phenyl]methyl]cyclopropanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)15-10-5-1-8(2-6-10)7-14-9-3-4-9/h1-2,5-6,9,11,14H,3-4,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKINJTLONPFABH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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